4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Overview
Description
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive molecules.
Industry: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one is the Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body, catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its target, Carbonic anhydrase 2, by binding to it . .
Biochemical Pathways
The compound is involved in the dopamine synthesis pathway . Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Result of Action
It is known that the compound has an impact on the dopamine synthesis pathway, which could potentially influence various brain functions regulated by dopamine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one. For instance, the compound’s action can be influenced by the presence of other chemicals in the environment . .
Biochemical Analysis
Biochemical Properties
4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the redox state of cells .
Cellular Effects
The effects of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can influence gene expression by acting on transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one vary with dosage in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the biosynthesis of secondary metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and the presence of specific binding sites on transport proteins .
Subcellular Localization
The subcellular localization of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of 2-aminophenol with 2-fluorobenzonitrile and 2-aminoethanol under base-promoted conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often used as the base . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazepine ring can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-4-carboxylate Schiff bases: These compounds also exhibit significant biological activities, including antibacterial and antifungal properties.
1,3-oxazepin-4,7-dione derivatives: Known for their antioxidant activities.
Uniqueness
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific inhibition of annexin A7 GTPase and its potential applications in anti-aging research. Its structural features allow for diverse chemical modifications, making it a versatile compound for various scientific studies.
Properties
IUPAC Name |
4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14/h1-4H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCGDZCSULLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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